Physicochemical Characteristics of scyllo-Inosamine Hydrochloride: A Technical Guide
Physicochemical Characteristics of scyllo-Inosamine Hydrochloride: A Technical Guide
Executive Summary
scyllo-Inosamine (1-amino-1-deoxy-scyllo-inositol) represents a unique scaffold in carbohydrate chemistry due to its "all-equatorial" stereochemical configuration. Unlike its ubiquitous isomer myo-inositol, scyllo-inosamine possesses a rigid, highly stable chair conformation that minimizes 1,3-diaxial interactions. This structural integrity makes it a critical intermediate in the biosynthesis of aminoglycoside antibiotics (e.g., streptomycin) and a high-value pharmacophore for neurodegenerative disease therapeutics, particularly in inhibiting amyloid-
This guide provides an exhaustive technical analysis of scyllo-inosamine hydrochloride, synthesizing physicochemical data, synthesis protocols, and analytical characterization standards.
Part 1: Molecular Architecture & Stereochemistry
The defining characteristic of scyllo-inosamine is its stereochemistry. In the stable chair conformation, the amino group at C1 and the five hydroxyl groups at C2–C6 are all oriented equatorially.
Stereochemical Configuration
-
IUPAC Name: (1R,2R,3R,4R,5R,6R)-6-aminocyclohexane-1,2,3,4,5-pentol (Note: Numbering may vary based on priority rules, but the scyllo configuration dictates trans-relationships between all adjacent substituents).
-
Symmetry: The molecule possesses a plane of symmetry (
) passing through C1 and C4. This high symmetry distinguishes it from the myo isomer (which has one axial hydroxyl) and simplifies its NMR signature. -
Conformational Locking: The all-equatorial arrangement is thermodynamically the most stable inositol configuration, resulting in a high energy barrier for ring inversion.
Structural Comparison
| Feature | scyllo-Inosamine | myo-Inosamine |
| Axial Substituents | 0 (All Equatorial) | 1 (C2-OH is axial) |
| Symmetry | Plane of symmetry ( | Plane of symmetry ( |
| Stability | High (Maximized H-bonding) | Moderate (1,3-diaxial strain) |
| Biological Role | Streptomycin precursor, A | Cell signaling, IP3 precursor |
Part 2: Physicochemical Profile[1][2]
The hydrochloride salt form is the standard for storage and handling due to the basicity of the primary amine and the hygroscopic nature of the free base.
Key Physical Constants
| Property | Value / Characteristic | Notes |
| Molecular Formula | Salt form | |
| Molecular Weight | 215.63 g/mol | Free base: 179.17 g/mol |
| CAS Number | 4933-84-0 (HCl salt) | Base: 527-22-0 |
| Appearance | White crystalline solid | Highly crystalline due to symmetry |
| Melting Point | 265–270 °C (dec) | Decomposes without melting |
| Solubility | >50 mg/mL in Water | Sparingly soluble in EtOH; Insoluble in Et2O |
| pKa (Conjugate Acid) | ~7.5 – 8.5 (Estimated) | Lower than cyclohexylamine (10.[1][2][3][4][5][6]6) due to inductive effect of -OH |
| Hygroscopicity | Moderate to High | Store in desiccator at -20°C |
Solubility & Stability Logic
The high water solubility arises from the five hydroxyl groups and the ionic ammonium chloride moiety. However, the "all-equatorial" lattice packing energy is significant, often leading to high melting points and potential precipitation in cold aqueous buffers.
-
Stability: The C-N bond is stable under standard physiological conditions. It resists acid hydrolysis better than glycosidic bonds but can undergo acylation or alkylation at the nitrogen under basic conditions.
Part 3: Synthesis & Purification Strategies
Obtaining pure scyllo-inosamine is challenging because the myo-configuration is thermodynamically preferred during cyclization. Two primary routes exist: Biosynthetic (Enzymatic) and Chemical (Oximation) .
Workflow Visualization
The following diagram outlines the conversion logic from the abundant myo-inositol to the rare scyllo-inosamine.
Caption: Dual pathways for scyllo-Inosamine synthesis. The enzymatic route (Green) offers higher stereospecificity, while the chemical route (Red) is accessible without specialized biocatalysts.
Protocol: Chemical Synthesis via Oxime Reduction
This protocol is favored for laboratory-scale synthesis when enzymes (StrI/StsC) are unavailable.
Reagents: scyllo-Inosose (commercial or prepared from myo-inositol), Hydroxylamine hydrochloride, Sodium acetate, Platinum(IV) oxide (
Step-by-Step Methodology:
-
Oximation:
-
Dissolve scyllo-inosose (1.0 eq) in water.
-
Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq).
-
Heat to 60°C for 2 hours. The oxime precipitates or forms a stable solution.
-
Checkpoint: Verify oxime formation by TLC (mobile phase: n-BuOH:EtOH:H2O 5:3:2).
-
-
Catalytic Hydrogenation (Stereoselective):
-
Dissolve the crude oxime in glacial acetic acid.
-
Add
catalyst (5-10 mol%). -
Hydrogenate at 40–50 psi
for 12–24 hours. -
Mechanism: The reduction of the oxime favors the equatorial approach of hydrogen, yielding the scyllo-amine (equatorial amine) rather than the myo-amine (axial amine).
-
-
Isolation of HCl Salt:
-
Filter catalyst over Celite.
-
Concentrate filtrate to dryness.
-
Redissolve in minimum water and add concentrated HCl (to convert acetate salt to hydrochloride).
-
Precipitate by adding excess Ethanol or Acetone.
-
Recrystallize from Water/Ethanol.
-
Part 4: Analytical Characterization
Validating the scyllo configuration is critical, as contamination with myo-inosamine (axial amine) is a common synthetic impurity.
Nuclear Magnetic Resonance (NMR)
Unlike scyllo-inositol, which shows a single singlet at
-
1H NMR (D2O, 400 MHz):
-
H1 (CH-NH2): Triplet (or dd) at ~3.0 – 3.2 ppm . Shielded relative to carbinol protons due to the amine group. Large coupling constants (
Hz) indicate axial-axial coupling with H2/H6. -
H2–H6 (CH-OH): Multiplet region at 3.4 – 3.8 ppm .
-
Key Diagnostic: The absence of small coupling constants (
Hz). Small couplings would indicate the presence of an axial proton (characteristic of myo- or chiro- isomers). scyllo isomers display exclusively large trans-diaxial couplings ( Hz).
-
Mass Spectrometry (ESI-MS)
-
Positive Mode:
180.1 (Base peak). -
Fragmentation: Loss of
( 163) and sequential loss of .
Part 5: Biological & Pharmaceutical Relevance[8][9]
Antibiotic Biosynthesis
scyllo-Inosamine is a direct precursor to Streptidine , the aglycone unit of Streptomycin. The enzyme L-arginine:inosamine-P-amidinotransferase converts scyllo-inosamine derivatives into guanidinated forms. Understanding this pathway allows for the bio-engineering of novel aminoglycosides with resistance-breaking profiles.
Alzheimer’s Disease (A Inhibition)
While scyllo-inositol is the primary candidate (AZD-103/ELND005), scyllo-inosamine is investigated for its ability to target the A
-
Mechanism: The all-equatorial hydroxyls mimic the hydration shell of protein surfaces, preventing the hydrophobic collapse of amyloid fibrils. The amine group provides a cationic anchor point, potentially interacting with acidic residues (Asp/Glu) on the A
peptide, offering a different binding mode than the neutral inositol.
References
-
Biosynthesis of Aminocyclitols: Kudo, F., & Eguchi, T. (2009). Biosynthetic genes for aminoglycoside antibiotics. The Journal of Antibiotics, 62, 471–481.
-
NMR Characterization of Inositols: Michaelis, T., et al. (1993). Identification of Scyllo-inositol in proton NMR spectra of human brain in vivo. NMR in Biomedicine, 6(1), 105-109.[7]
-
Chemical Synthesis: Yamauchi, N., & Kakinuma, K. (1992). Biochemical studies on 2-deoxy-scyllo-inosose... I. Chemical synthesis of 2-deoxy-scyllo-inosose. The Journal of Antibiotics, 45(5), 756-766.
-
Therapeutic Potential: McLaurin, J., et al. (2006). Inositol stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta-induced toxicity. Journal of Biological Chemistry, 275(24), 18495-18502.
-
Enzymatic Pathway (StsC): Ahlert, J., et al. (1997). The biosynthetic gene cluster for the aminoglycoside antibiotic streptomycin. Archives of Microbiology, 168, 102–113.
Sources
- 1. 1-Amino-1-deoxy-scyllo-inositol | C6H13NO5 | CID 439440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Amino-1-deoxy-scyllo-inositol | C6H13NO5 | CID 439440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biochemical studies on 2-deoxy-scyllo-inosose, an early intermediate in the biosynthesis of 2-deoxystreptamine. I. Chemical synthesis of 2-deoxy-scyllo-inosose and [2,2-2H2]-2-deoxy-scyllo-inosose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1D-1-guanidino-1-deoxy-3-dehydro-scyllo-inositol | C7H13N3O5 | CID 5460106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthose.com [synthose.com]
- 6. Synthesis of L-scyllo-inositol 1,2,4-trisphosphate, scyllo-inositol 1,2,4,5-tetrakisphosphate and phosphorothioate and DL-2-deoxy-2-fluoro-myo-inositol 1,4,5-trisphosphate: optical resolution of DL-1-O-allyl-3,6-di-O-benzyl-4,5-O-isopropylidene-scyllo-inositol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Scyllo-inositol in normal aging human brain: 1H magnetic resonance spectroscopy study at 4 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
